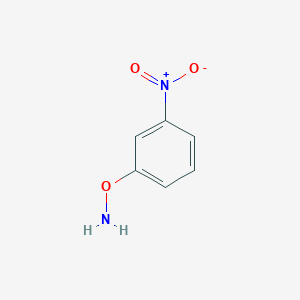
o-(3-Nitrophenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(3-Nitrophenyl)hydroxylamine is an organic compound characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a hydroxylamine group (-NH2OH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-(3-Nitrophenyl)hydroxylamine typically involves the reduction of o-(3-nitrophenyl)nitroso compounds. One common method is the catalytic hydrogenation of o-(3-nitrophenyl)nitroso compounds using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. Another method involves the reduction of o-(3-nitrophenyl)nitroso compounds using zinc dust in the presence of acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: o-(3-Nitrophenyl)hydroxylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas with a palladium catalyst or zinc dust with acetic acid.
Oxidation: The hydroxylamine group can be oxidized to a nitroso group (-NO) or a nitro group (-NO2) using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with Pd/C catalyst, zinc dust with acetic acid.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Reduction: o-(3-Aminophenyl)hydroxylamine.
Oxidation: o-(3-Nitrophenyl)nitroso compounds.
Substitution: Derivatives with different nucleophiles replacing the hydroxylamine group.
Wissenschaftliche Forschungsanwendungen
o-(3-Nitrophenyl)hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of o-(3-Nitrophenyl)hydroxylamine involves its reactivity with various biological and chemical targets. The compound can act as a radical scavenger, inhibiting enzymes such as ribonucleotide reductase, which is essential for DNA synthesis and repair. This inhibition can lead to antimicrobial effects by preventing bacterial proliferation.
Vergleich Mit ähnlichen Verbindungen
- 3-Nitrophenylhydrazine
- O-benzylhydroxylamine
- 2-picolylamine
Comparison: o-(3-Nitrophenyl)hydroxylamine is unique due to its specific combination of a nitro group and a hydroxylamine group on the phenyl ring. This unique structure imparts distinct reactivity and potential applications compared to other similar compounds. For example, 3-nitrophenylhydrazine is primarily used in derivatization reactions for analytical purposes, while o-benzylhydroxylamine and 2-picolylamine have different reactivity profiles and applications in organic synthesis.
Eigenschaften
CAS-Nummer |
94831-80-8 |
|---|---|
Molekularformel |
C6H6N2O3 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
O-(3-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O3/c7-11-6-3-1-2-5(4-6)8(9)10/h1-4H,7H2 |
InChI-Schlüssel |
JQNHBHCKVHRSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)ON)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


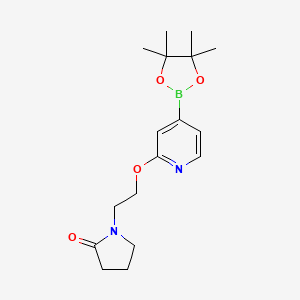

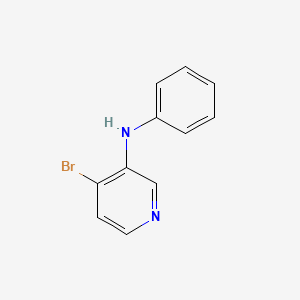
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)
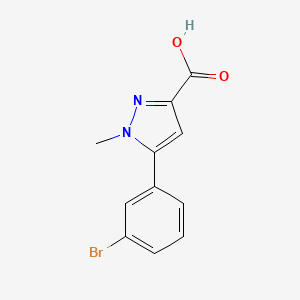
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
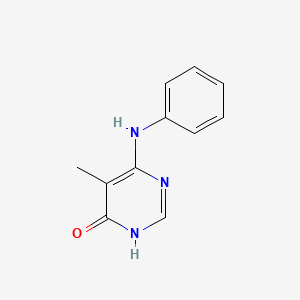
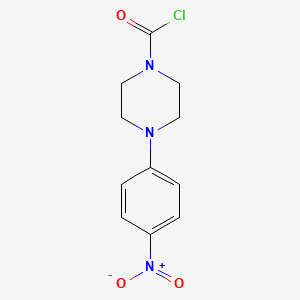
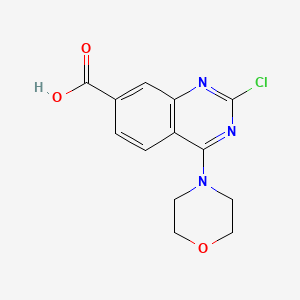
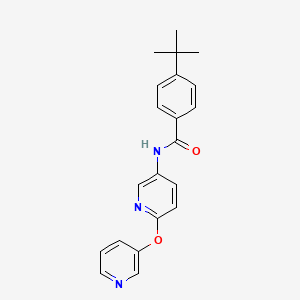
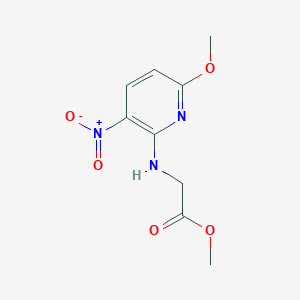
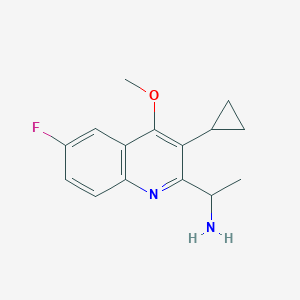
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
